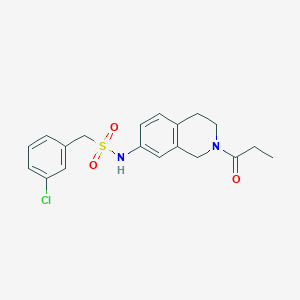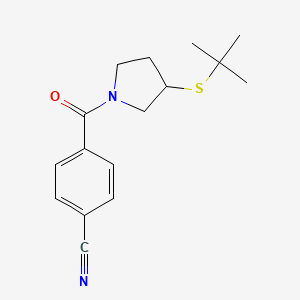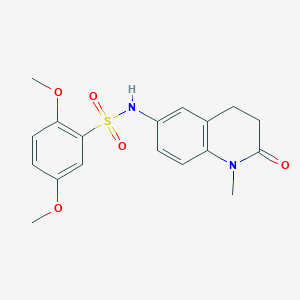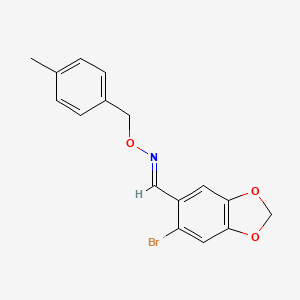![molecular formula C18H12F2N2O4 B2895278 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid CAS No. 571182-64-4](/img/structure/B2895278.png)
4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid, also known as DFMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Renewable Building Blocks in Polymer Synthesis
Research by Trejo-Machin et al. (2017) explores phloretic acid, a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach suggests a sustainable alternative to conventional phenol-based methods, potentially applicable for derivatives of benzoic acid in synthesizing advanced polymeric materials with desirable thermal and thermo-mechanical properties Trejo-Machin et al., 2017.
Organic Dyes and Electronic Properties
The synthesis and characterization of 2-cyano-3-(4-dimethylaminophenyl) prop-2-enoic acid by Kotteswaran et al. (2016) demonstrate the compound's electronic properties through spectroscopic analyses. This work illustrates the potential of similar cyanated enamido benzoic acids in developing novel organic dyes with specific electronic and thermal properties Kotteswaran et al., 2016.
Advanced Material Development
Mayershofer et al. (2006) discuss the synthesis of ruthenium-based catalysts for cyclopolymerization, utilizing benzoic acid derivatives. Their findings point to the versatility of benzoic acid derivatives in creating complex molecular architectures, suggesting a potential application area for 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid in catalysis and polymer science Mayershofer et al., 2006.
Liquid Crystalline Complexes
Alaasar and Tschierske (2019) designed supramolecular liquid crystalline complexes through hydrogen bond formation between rod-like benzoates and benzoic acids derivatives. This research underscores the role of benzoic acid derivatives in the design and development of liquid crystalline materials, which could extend to the study of this compound in similar applications Alaasar & Tschierske, 2019.
Drug-Likeness and Bioactivity Prediction
Madhavi and Lakshmi Bhavani (2021) explore the design, synthesis, and in silico prediction of drug-likeness properties of new compounds containing active structural units similar to this compound. Their work emphasizes the importance of specific structural features in determining the drug-likeness and bioactivity of compounds, providing a framework for evaluating similar compounds Madhavi & Lakshmi Bhavani, 2021.
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a dye in dye-sensitized solar cells (dsscs) . In this context, the compound’s primary target would be the photoanode, where it acts as a sensitizer .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The compound’s interaction with its target leads to changes in the electronic structure of the molecules involved, resulting in the formation of new bonds .
Result of Action
The result of the compound’s action in a DSSC is the conversion of light energy into electrical energy . The compound, acting as a dye, absorbs light and initiates the conversion process . The efficiency of the solar cell made with this synthesized dye is reported to be 1.7% .
Action Environment
The action of this compound can be influenced by environmental factors such as light and water . Light is necessary for the compound to absorb and initiate the conversion of light energy into electrical energy . The stability of the compound, and thus the efficacy of the DSSC, can be affected by environmental conditions such as temperature and humidity .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has optoelectronic properties, which suggest it could interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-[[2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O4/c19-18(20)26-15-7-1-11(2-8-15)9-13(10-21)16(23)22-14-5-3-12(4-6-14)17(24)25/h1-9,18H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOKBOVPJNLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)






![1-(2-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2895207.png)


![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)
![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)
![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)